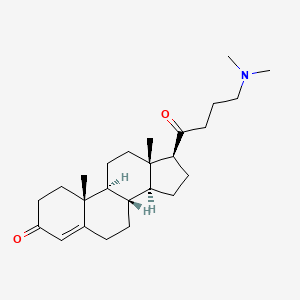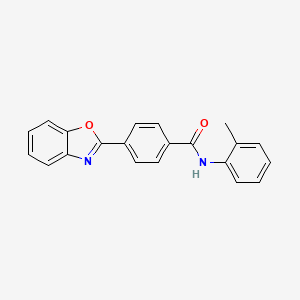
Rapamycin, 32-O-Demethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapamycin is an immunosuppressive metabolite produced by actinomycete species, with applications spanning from antibiotic to antitumor activities. Its core structure is derived from dihydrocyclohexene-carboxylic acid, extended by polyketide synthase, and further modified post-synthetically (Yoo et al., 2017).
Synthesis Analysis
The total synthesis of Rapamycin and its derivatives, such as 27-demethoxyrapamycin, involves highly convergent strategies. Key steps include triene generation, hydroxyl deprotection, and macrocycle formation via the union of various subtargets (Smith et al., 1997).
Molecular Structure Analysis
Rapamycin's structure is complex, featuring a 31-membered ring with multiple asymmetric and geometrical centers. Its synthesis confirmed the assigned structure, including the crucial polyketide chain and pipecolate incorporation (Nicolaou et al., 1993).
Chemical Reactions and Properties
Rapamycin undergoes various chemical reactions, such as demethoxylation in the presence of Lewis acids, leading to stabilized carbocations and the formation of functionalized trienes (Grinfeld et al., 1994).
Physical Properties Analysis
The physical properties of Rapamycin include its crystallization as a colorless solid with a melting point of 183-185 degrees Celsius. It is classified as a triene based on its characteristic ultraviolet absorption spectrum (Vēzina et al., 1975).
Chemical Properties Analysis
Rapamycin's chemical properties are defined by its immunosuppressive and antifungal characteristics. It selectively inhibits the translation of certain mRNAs, indicating specific molecular interactions and pathways influenced by its structure (Jefferies et al., 1994).
Wissenschaftliche Forschungsanwendungen
Immunsuppressive Aktivität
Rapamycin ist bekannt für seine immunsuppressive Aktivität {svg_1}. Es wird häufig bei Organtransplantationen eingesetzt, um zu verhindern, dass das körpereigene Immunsystem das transplantierte Organ abstößt {svg_2}.
Antifungal Aktivität
Rapamycin wurde ursprünglich als Antifungalmittel entdeckt {svg_3}. Es wurde erstmals in terrestrischen Bakterien gefunden, die auf der Osterinsel während einer Screening-Untersuchung nach Antifungalmitteln gesammelt wurden {svg_4}.
Antitumor Aktivität
Rapamycin hat Antitumoraktivität gezeigt {svg_5}. Seine Fähigkeit, das Zellwachstum und die Zellproliferation zu hemmen, macht es zu einem möglichen Kandidaten für die Krebsbehandlung {svg_6}.
Neuroprotektive/Neuroregenerative Aktivität
Rapamycin hat neuroprotektive und neuroregenerative Aktivitäten {svg_7}. Es hat das Potenzial, Neuronen vor Schäden zu schützen und die Regeneration von Nervenzellen zu fördern {svg_8}.
Verlängerung der Lebensdauer
Studien haben gezeigt, dass Rapamycin die Fähigkeit hat, die Lebensdauer zu verlängern {svg_9}. Dies hat das Interesse an seinen möglichen Anwendungen in der Anti-Aging-Forschung geweckt {svg_10}.
COVID-19 Behandlung
In letzter Zeit hat Rapamycin aufgrund seiner Aktivität gegen den Zytokinsturm bei COVID-19-Patienten große Aufmerksamkeit erregt {svg_11}. Der Zytokinsturm ist eine schwere Immunreaktion, bei der der Körper zu viele Zytokine zu schnell ins Blut freisetzt.
Produktionserhöhung
Es werden Anstrengungen unternommen, um die Produktion von Rapamycin zu verbessern und verschiedene Analoga zu generieren {svg_12}. Dies ist entscheidend für eine größere Zugänglichkeit, reduzierte Herstellungskosten, nachhaltige pharmazeutische Praktiken und Fortschritte in therapeutischen Anwendungen {svg_13}.
Kostengünstige Mediumentwicklung
Es werden Forschungen durchgeführt, um ein kostengünstiges Medium für die Synthese von Rapamycin zu entwickeln {svg_14}. Dies könnte die Produktionskosten senken und das Medikament zugänglicher machen {svg_15}.
Jedes dieser Felder stellt eine einzigartige Anwendung von Rapamycin in der wissenschaftlichen Forschung dar. Sie unterstreichen die Vielseitigkeit dieser Verbindung und ihr Potenzial in verschiedenen Bereichen der Medizin, Wissenschaft und Nachhaltigkeit {svg_16}.
Wirkmechanismus
Target of Action
Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, such as mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .
Mode of Action
Rapamycin inhibits mTOR by binding to its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, which belongs to the phosphoinositide kinase-related kinase family . This interaction inhibits the downstream signaling pathways involving mTOR .
Biochemical Pathways
The inhibition of mTOR by Rapamycin affects various biochemical pathways. mTOR signaling pathway connects immune and metabolic signals, which regulates immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Inhibition of the mTOR signaling pathway by nutrient starvation or rapamycin treatment results in rapid downregulation of protein synthesis and ribosome biogenesis .
Pharmacokinetics
Rapamycin has poor oral absorption and distributes widely in tissues . It displays a wide inter- and intrapatient variability in drug clearance, and less than optimal correlations between whole blood concentrations and drug dose, demographic features, or patient characteristics . Due to the long half-life of Rapamycin, dosage adjustments would ideally be based on trough levels obtained more than 5–7 days after initiation of therapy or dosage change .
Result of Action
The inhibition of mTOR by Rapamycin results in slower overall cell growth and development, leading to poor nutrient uptake and light energy utilization . It also has immunosuppressive, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .
Action Environment
The action of Rapamycin can be influenced by various environmental factors. For instance, the cytochrome P450 3A4 system plays a critical role in Rapamycin’s biotransformation, leading to extensive drug-drug interactions . Furthermore, the action of Rapamycin can be affected by disease states or concurrent immunosuppressants or other interacting drugs .
Safety and Hazards
Zukünftige Richtungen
Rapamycin and its analogs have additional therapeutic potentials, including antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities . There are many efforts directed at enhancing the production of rapamycin and generating diverse analogs . The future of rapamycin research looks promising .
Biochemische Analyse
Biochemical Properties
Rapamycin, 32-O-demethyl-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the mammalian target of rapamycin (mTOR), a key regulatory kinase involved in cell growth, proliferation, and survival . Rapamycin, 32-O-demethyl-, binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity. This inhibition affects downstream signaling pathways, including the PI3K/AKT pathway, which is critical for cellular metabolism and growth .
Cellular Effects
The effects of Rapamycin, 32-O-demethyl-, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, Rapamycin, 32-O-demethyl-, suppresses the activation and proliferation of T cells by inhibiting mTOR, thereby reducing the immune response . In cancer cells, this compound can induce cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment . Additionally, Rapamycin, 32-O-demethyl-, affects autophagy, a cellular process involved in the degradation and recycling of cellular components, by modulating mTOR signaling .
Molecular Mechanism
At the molecular level, Rapamycin, 32-O-demethyl-, exerts its effects through specific binding interactions and enzyme inhibition. The compound binds to FKBP12, and this complex then interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This binding inhibits the kinase activity of mTOR, leading to the suppression of mTORC1 (mTOR complex 1) signaling. The inhibition of mTORC1 affects various cellular processes, including protein synthesis, lipid metabolism, and autophagy . Additionally, Rapamycin, 32-O-demethyl-, can influence gene expression by modulating the activity of transcription factors regulated by mTOR signaling .
Temporal Effects in Laboratory Settings
The effects of Rapamycin, 32-O-demethyl-, can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Rapamycin, 32-O-demethyl-, remains stable under recommended storage conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of mTOR signaling, leading to prolonged effects on cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Rapamycin, 32-O-demethyl-, vary with different dosages in animal models. At low doses, the compound effectively inhibits mTOR signaling without causing significant toxicity . At higher doses, Rapamycin, 32-O-demethyl-, can induce adverse effects, including immunosuppression and metabolic disturbances . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
Rapamycin, 32-O-demethyl-, is involved in several metabolic pathways, primarily through its interaction with mTOR. The inhibition of mTOR by Rapamycin, 32-O-demethyl-, affects metabolic flux and metabolite levels in cells . This compound can alter the activity of enzymes involved in lipid and protein metabolism, leading to changes in cellular energy balance and nutrient utilization . Additionally, Rapamycin, 32-O-demethyl-, can influence the production of reactive oxygen species (ROS) and the cellular antioxidant response .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rapamycin, 32-O-demethyl-, involves the removal of the 32-O-methyl group from Rapamycin. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methanol (CH3OH)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Chloroform (CHCl3)", "Acetic acid (CH3COOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Mix Rapamycin with NaH in DMF", "Add CH3I to the mixture and stir for several hours", "Add HCl to the mixture to quench the reaction", "Extract the product with CHCl3 and wash with NaHCO3", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CHCl3 and wash with water", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CH3OH and add TEA", "Heat the mixture and add CHCl3", "Collect the precipitate and wash with CH3OH", "Dry the product and dissolve in CHCl3", "Add CH3COOH and NaCl to the mixture", "Extract the product with CHCl3 and wash with water", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CH3OH and add NaHCO3", "Collect the precipitate and dry to obtain Rapamycin, 32-O-demethyl-" ] } | |
CAS-Nummer |
141392-23-6 |
Molekularformel |
C33H58N10O9 |
Molekulargewicht |
0 |
Synonyme |
Rapamycin, 32-O-demethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




